molecular formula C15H10ClN3O2 B5066574 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B5066574
M. Wt: 299.71 g/mol
InChI Key: OXPDWUIMEQNLBE-UHFFFAOYSA-N
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Description

4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material sciences. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the reaction of 4-chloroaniline with 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)aniline
  • 4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)phenylacetamide

Uniqueness

4-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the benzamide moiety enhances its binding affinity to molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

4-chloro-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-6-4-10(5-7-11)14(20)18-12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDWUIMEQNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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